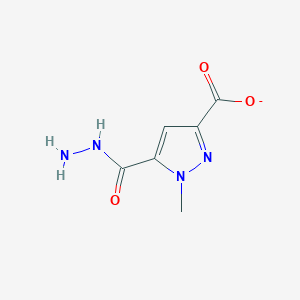
5-(hydrazinylcarbonyl)-1-methyl-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(HYDRAZINOCARBONYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE is a chemical compound that belongs to the class of hydrazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(HYDRAZINOCARBONYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE typically involves the reaction of 1-methyl-1H-pyrazole-3-carboxylic acid with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of 5-(HYDRAZINOCARBONYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-(HYDRAZINOCARBONYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted pyrazole compounds.
Scientific Research Applications
5-(HYDRAZINOCARBONYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 5-(HYDRAZINOCARBONYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The hydrazine group is known to form covalent bonds with various biomolecules, leading to the inhibition of certain enzymes and disruption of cellular processes. This compound may also induce oxidative stress in cells, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(HYDRAZINOCARBONYL)-3-PHENYL-1H-INDOLE-5-SULFONAMIDE: This compound shares a similar hydrazine group and is studied for its enzyme inhibition properties.
HYDRAZONE DERIVATIVES: These compounds have similar structural features and are used in various chemical and biological applications.
Uniqueness
5-(HYDRAZINOCARBONYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE is unique due to its specific pyrazole ring structure combined with the hydrazine and carboxylate functional groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C6H7N4O3- |
|---|---|
Molecular Weight |
183.15 g/mol |
IUPAC Name |
5-(hydrazinecarbonyl)-1-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C6H8N4O3/c1-10-4(5(11)8-7)2-3(9-10)6(12)13/h2H,7H2,1H3,(H,8,11)(H,12,13)/p-1 |
InChI Key |
FHRCZPZYNNBORG-UHFFFAOYSA-M |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)[O-])C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclohexyl-2-{4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}acetamide](/img/structure/B10894975.png)
![2-amino-4-{3-[(3-chloro-4-fluorophenoxy)methyl]-4-methoxyphenyl}-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile](/img/structure/B10894980.png)

![2-{2-Methoxy-5-[(pyridine-4-carbonyl)-hydrazonomethyl]-benzyloxy}-benzoic acid ethyl ester](/img/structure/B10894989.png)
![3-(5-{(E)-[(2E)-3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)-2-methylbenzoic acid](/img/structure/B10894992.png)
![(4-Benzylpiperazin-1-yl)(6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl)methanone](/img/structure/B10894994.png)
![5-[(4-nitro-1H-pyrazol-1-yl)methyl]-N-propylfuran-2-carboxamide](/img/structure/B10894999.png)
![5-[(4-chlorophenoxy)methyl]-N-(2-methoxy-4-nitrophenyl)furan-2-carboxamide](/img/structure/B10895001.png)
![4-phenyl-3-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}quinolin-2(1H)-one](/img/structure/B10895003.png)
![3-(4-chlorophenyl)-11-(3-hydroxyphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol](/img/structure/B10895014.png)
![N'-[(E)-(4-bromophenyl)methylidene]-2-[(5-{[(4-chlorophenyl)amino]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B10895017.png)
![N-{1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B10895021.png)
![2-amino-4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B10895024.png)
![2-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10895035.png)
